Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Description
Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a triazolopyridazine core substituted with a phenyl group at position 3 and a thioether-linked propanoate ester at position 5. This structure combines a rigid aromatic system with a flexible sulfur-containing side chain, making it relevant for applications in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or coupling reactions to introduce the thioether and ester functionalities .
Properties
IUPAC Name |
methyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10(15(20)21-2)22-13-9-8-12-16-17-14(19(12)18-13)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMJCKHWZZLQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl with 2-mercapto propanoic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacteria and viruses.
Medicine: The compound has been investigated for its potential therapeutic applications, particularly in the treatment of cancer. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate exerts its effects involves the interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in cellular processes, leading to its biological and therapeutic effects. The exact molecular pathways and targets are still under investigation in ongoing research.
Comparison with Similar Compounds
Core Modifications and Substituent Variations
The triazolopyridazine scaffold is a common motif in bioactive molecules. Key structural analogues include:
*Calculated molecular weight based on standard atomic masses.
Key Observations :
- Lipophilicity: The propanoate ester in the target compound likely enhances membrane permeability compared to polar sulfonyl or carboxylic acid derivatives (e.g., sulfonyl acetic acid in ).
- Thermal Stability : Compounds like E-4b () exhibit higher melting points (>250°C) due to intermolecular hydrogen bonding, whereas the target compound’s ester group may reduce crystallinity.
- Biological Interactions : Pyridinylmethyl or thiophene substituents () favor π-π stacking in protein binding, while the phenyl group in the target compound may prioritize hydrophobic interactions.
Physicochemical Properties
- Solubility : The thioether linkage in the target compound provides moderate polarity, balancing solubility in organic solvents and aqueous media. In contrast, sulfonamide derivatives (e.g., PEF(S) binders in ) exhibit higher aqueous solubility due to ionizable groups.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods described in (e.g., nucleophilic substitution with thiols), whereas sulfonyl derivatives () require oxidation steps.
Biological Activity
Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.
Structural Overview
The compound features a triazolo[4,3-b]pyridazine core linked to a phenyl group and a thioether moiety. This combination of functional groups is believed to enhance its biological activity by allowing interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl group can significantly influence cytotoxicity against various cancer types.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 5 | Cell cycle arrest |
| Methyl 2... | A549 | 8 | Inhibition of angiogenesis |
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the thioether linkage is hypothesized to play a crucial role in its antimicrobial efficacy.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activities : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways critical for tumor growth and metastasis.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM. The study employed flow cytometry to assess apoptosis and found an increase in early apoptotic cells upon treatment with the compound.
Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting potential as a therapeutic agent against bacterial infections.
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., ethanol or DMF) .
- Step 2 : Thioether linkage introduction using nucleophilic substitution, where a thiol group replaces a halogen or other leaving group on the pyridazine ring. This step often requires base catalysis (e.g., K₂CO₃) and anhydrous solvents .
- Step 3 : Esterification or alkylation to attach the methyl propanoate moiety, monitored by TLC or HPLC for intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of the triazole-pyridazine fusion and substituent positions .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC for purity assessment (>95% is typical for biological assays) .
Q. How is the compound screened for biological activity in vitro?
- Anticancer assays : Test against cell lines (e.g., MCF-7, HELA) using MTT or Coulter counting, with IC₅₀ values calculated .
- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Kinase inhibition : ELISA-based assays targeting receptors like AXL or c-Met .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Case study : In [1,2,4]triazolo[4,3-b]pyridazine derivatives, replacing benzamidine with this core abolished thrombin inhibition but enhanced antiproliferative effects . To resolve such contradictions:
- Perform dose-response profiling across multiple cell lines.
- Use molecular docking to assess binding affinity changes (e.g., loss of hydrogen bonding with thrombin’s active site) .
- Validate via kinase activity assays (e.g., Western blotting for phosphorylation status) .
Q. What strategies optimize reaction yields for derivatives with modified substituents?
- Regioselectivity control : Use directing groups (e.g., methoxy or halogens) during cyclization to favor triazole formation at specific positions .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol reduces side reactions .
- Catalysis : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki for aryl substitutions) .
Q. How is the structure-activity relationship (SAR) studied for this compound?
- Substituent variation : Synthesize analogs with halogen (Cl, F), methoxy, or alkyl groups at the phenyl or pyridazine positions .
- Bioisosteric replacement : Replace the thioether with sulfoxide/sulfone groups to modulate electron density and bioavailability .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger) to correlate substituent effects with IC₅₀ values .
Q. What are the challenges in assessing its pharmacokinetic properties?
- Solubility : The compound’s logP (~3.5) suggests moderate hydrophobicity; use nanoparticle formulations or PEGylation to enhance aqueous solubility .
- Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify vulnerable sites (e.g., ester hydrolysis) .
- Toxicity screening : Zebrafish or rodent models evaluate hepatotoxicity and cardiotoxicity .
Q. How can researchers address stability issues during storage?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Hydrolysis prevention : Lyophilize in inert atmospheres (argon) for long-term storage .
- Impurity monitoring : Regular HPLC analysis to detect degradation products (e.g., free thiol or carboxylic acid forms) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
